molecular formula C18H24N4O2S3 B4559060 3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE CAS No. 332869-31-5

3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE

Cat. No.: B4559060
CAS No.: 332869-31-5
M. Wt: 424.6 g/mol
InChI Key: ZCYHIPGOHRZSKZ-UHFFFAOYSA-N
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Description

3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE is a heterocyclic compound featuring a central isothiazole ring substituted at the 4-position with a carbonitrile group and at the 3- and 5-positions with thioether-linked oxoethyl-piperidinyl moieties. The carbonitrile group may enhance reactivity or serve as a hydrogen bond acceptor.

Properties

IUPAC Name

3,5-bis[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S3/c19-11-14-17(25-12-15(23)21-7-3-1-4-8-21)20-27-18(14)26-13-16(24)22-9-5-2-6-10-22/h1-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYHIPGOHRZSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=C(C(=NS2)SCC(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332869-31-5
Record name 3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions.

    Thioether Formation: The thioether linkages are formed by reacting the intermediate compounds with suitable thiol reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups attached to the isothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted isothiazole derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: Potential use in the development of novel materials with specific properties.

Biology

    Antimicrobial Activity: Isothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Core Comparison: Isothiazole vs. Isoxazole

The target compound’s isothiazole core distinguishes it from isoxazole derivatives, such as the benzamide-based compounds in (e.g., 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide). Isoxazoles contain oxygen and nitrogen, whereas isothiazoles replace oxygen with sulfur. Additionally, sulfur’s larger atomic size may improve binding to biological targets compared to oxygen .

Thioether Substituents: Fluorinated vs. Piperidinyl

Thioether groups are present in both the target compound and fluorinated analogs like Poly(difluoromethylene), α-[2-[(2-carboxyethyl)thio]ethyl]-ω-fluoro- (). However, the target’s thioether substituents are linked to piperidinyl-oxoethyl groups, contrasting with fluorinated thioethers in and . Fluorinated thioethers (e.g., [71608-37-2] in ) exhibit extreme hydrophobicity and chemical inertness, making them persistent environmental contaminants. In contrast, the target’s piperidinyl groups introduce polarity and biodegradability, likely reducing environmental persistence .

Functional Group Analysis: Carbonitrile vs. Trifluoromethyl

The target’s carbonitrile group (−C≡N) is electron-withdrawing, similar to the trifluoromethyl (−CF₃) groups in compounds. However, −CF₃ groups are more lipophilic and stable under metabolic conditions, whereas −C≡N may participate in hydrogen bonding or hydrolysis. This difference could influence bioavailability: the target compound may exhibit higher water solubility than fluorinated analogs but lower membrane permeability .

Data Table: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Functional Groups Substituents Inferred Properties
Target Compound Isothiazole Thioether, Carbonitrile, Piperidinyl 3,5-bis(thio-oxoethyl-piperidinyl) Polar, bioavailable, degradable
Benzamide derivative Isoxazole Amide, Trifluoromethyl Dichlorophenyl, Trifluoromethyl Lipophilic, persistent
Poly(difluoromethylene) N/A Thioether, Carboxyethyl Perfluoroalkyl chains Hydrophobic, chemically stable
[71608-37-2] N/A Thioether, Carboxylic acid Perfluoroalkylthio Fluorinated, persistent

Research Findings and Implications

  • However, the absence of fluorine may limit its utility in contexts requiring extreme stability, such as long-acting pesticides .
  • Environmental Impact: Unlike perfluorinated thioethers (), the target’s non-fluorinated structure likely reduces bioaccumulation risks. This aligns with regulatory trends discouraging persistent fluorinated compounds .

Biological Activity

3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE, with the chemical formula C18H24N4O2S3 and CAS number 332869-31-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound features a complex structure comprising isothiazole and piperidine moieties, which are known to influence biological interactions. The presence of thioether and carbonitrile groups may also contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function.
  • Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Studies

A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate level of activity, suggesting further exploration into structure-activity relationships could enhance efficacy.

Cytotoxicity Assays

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent cytotoxic effects. The IC50 values were calculated using MTT assays.

Cell Line IC50 (µM)
HeLa15
MCF-720

These findings suggest potential for development as an anticancer therapeutic agent.

While specific mechanisms remain under investigation, it is hypothesized that the compound may exert its effects through:

  • Disruption of Cellular Processes : By interfering with protein synthesis or disrupting cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in target cells.

Safety and Toxicity

Toxicological evaluations indicate that the compound can cause skin irritation and serious eye damage upon contact. Further studies are necessary to assess chronic toxicity and safe dosage ranges for potential therapeutic applications .

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use CRISPR-Cas9 knockouts of putative targets (e.g., cytochrome P450 enzymes) in cell models. Isotope-labeled analogs (e.g., ¹³C-piperidinyl) enable tracking via metabolic flux analysis. Cross-validate with transcriptomic profiling (RNA-seq) to identify downstream pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE
Reactant of Route 2
Reactant of Route 2
3,5-BIS((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE

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